molecular formula C3H4N2O2S B168767 5-methoxy-1,3,4-thiadiazol-2(3H)-one CAS No. 17605-27-5

5-methoxy-1,3,4-thiadiazol-2(3H)-one

Cat. No. B168767
Key on ui cas rn: 17605-27-5
M. Wt: 132.14 g/mol
InChI Key: LRENRSMVTOWJKZ-UHFFFAOYSA-N
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Patent
US04032533

Procedure details

2-Methoxy-1,3,4-thiadiazol-5(4H)-one (7) was prepared from phosgene, potassium methyl xanthate, and hydrazine according to the method of K. Rufenacht, Helv. Chim. Acta, 51, 518 (1968). This was hydrolyzed to 1 by the following procedure. A mixture of 50 g of thiadiazole 7 in 300 ml of acetic acid was warmed to 80° to effect solution and then cooled to 70°, whereupon HBr gas was bubbled rapidly into the solution for 25 min. The HBr was shut off, the mixture was held at 70° for 35 min, and then it was cooled to 10°. Ether (200 ml) was added and the mixture was cooled back to 10°. The mixture was filtered through sintered glass and the filter cake was washed with ether, giving 37 g (75%) of 1,3,4-thiadiazoline-2,5-dione or 2-hydroxy-1,3,4-thiadiazol-5-(4H)-one (1). A thirty-gram sample was crystallized from 300 ml of ethanol, affording 18 g of pure 2, mp 175°-255°, infrared maxima (IR), νmax 1700 and 1680 cm-1, ultraviolet maxima (UV), λmax (EtOH) 235 nm (ε 3000) and λmax (EtOH+ NaOH), 258 nm (ε 2730), high resolution mass spectrum (HRMS), m/e calculated for C2H2N2O2S (M+): 117.9837; measured: 117.9825.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium methyl xanthate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(Cl)(Cl)=O.O(C)C([S-])=S.[K+].NN.[CH3:13][O:14][C:15]1[S:16][C:17](=[O:20])[NH:18][N:19]=1.Br>C(O)(=O)C>[CH3:13][O:14][C:15]1[S:16][C:17](=[O:20])[NH:18][N:19]=1.[S:16]1[C:17](=[O:20])[N:18]=[N:19][C:15]1=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
potassium methyl xanthate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C(=S)[S-])C.[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
COC=1SC(NN1)=O
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was warmed to 80°
CUSTOM
Type
CUSTOM
Details
was bubbled rapidly into the solution for 25 min
Duration
25 min
TEMPERATURE
Type
TEMPERATURE
Details
it was cooled to 10°
ADDITION
Type
ADDITION
Details
Ether (200 ml) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled back to 10°
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through sintered glass
WASH
Type
WASH
Details
the filter cake was washed with ether

Outcomes

Product
Details
Reaction Time
35 min
Name
Type
product
Smiles
COC=1SC(NN1)=O
Name
Type
product
Smiles
S1C(N=NC1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 37 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 168.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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